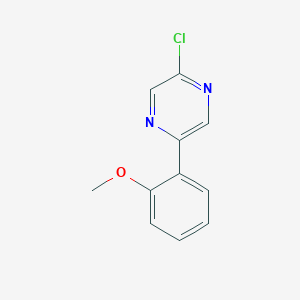

2-Chloro-5-(2-methoxyphenyl)pyrazine

Description

Overview of Pyrazine (B50134) Heterocycles in Contemporary Chemical Research

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in the realm of organic chemistry. clockss.org Its unique electronic properties, arising from the presence of the two electron-withdrawing nitrogen atoms, confer upon the pyrazine ring a distinct reactivity profile, making it a subject of extensive research. Pyrazine derivatives are ubiquitous in nature, contributing to the characteristic aromas of many foods, and are also found in a number of biologically active natural products. clockss.org In the pharmaceutical industry, the pyrazine moiety is a common feature in a variety of approved drugs, underscoring its importance as a pharmacophore. nsf.govresearchgate.net Furthermore, the electron-deficient nature of the pyrazine ring makes it an attractive component in materials science, with applications in the development of organic electronics and functional polymers. clockss.orgscispace.com

The Strategic Role of Halogenated Pyrazines as Versatile Synthetic Intermediates and Precursors for Advanced Scaffolds

The introduction of a halogen atom onto the pyrazine ring dramatically enhances its synthetic utility. Halogenated pyrazines, particularly chloropyrazines, are highly valuable intermediates in organic synthesis. The presence of the electron-withdrawing pyrazine ring, coupled with the electronegativity of the halogen, renders the carbon atom to which the halogen is attached highly susceptible to nucleophilic aromatic substitution. More significantly, the halogen atom serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are routinely employed to functionalize the pyrazine core by forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net This capability allows for the modular and efficient construction of complex molecular architectures from simple halogenated pyrazine precursors. The reactivity of the halogen is influenced by its position on the pyrazine ring and the presence of other substituents, allowing for selective and controlled transformations. rsc.org

Contextualizing 2-Chloro-5-(2-methoxyphenyl)pyrazine within the Broader Pyrazine Research Landscape

Within the diverse family of halogenated pyrazines, this compound emerges as a compound of significant interest. This molecule combines the reactive chloropyrazine core with a sterically and electronically distinct 2-methoxyphenyl substituent. The methoxy (B1213986) group at the ortho position of the phenyl ring can influence the conformation of the molecule and may participate in chelation with metal catalysts in cross-coupling reactions, potentially leading to unique reactivity and selectivity. The presence of both a reactive chlorine atom and an aryl group primes this compound for further elaboration, making it a valuable building block for the synthesis of more complex, polycyclic, and highly functionalized pyrazine derivatives with potential applications in medicinal chemistry and materials science.

Chemical Properties and Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the formation of arylpyrazines. A common and effective strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In a typical procedure, 2,5-dichloropyrazine (B10626) is reacted with (2-methoxyphenyl)boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This reaction generally proceeds with good yield and selectivity for the mono-arylated product under controlled conditions.

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| CAS Number | 88066-85-7 |

| Appearance | Off-white to yellow solid (typical) |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Reactivity and Synthetic Applications

As a halogenated arylpyrazine, this compound is a versatile substrate for a variety of organic transformations. The chlorine atom can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The chlorine atom of this compound can undergo a second Suzuki-Miyaura coupling reaction with a different aryl or heteroaryl boronic acid. This sequential cross-coupling allows for the synthesis of unsymmetrically substituted 2,5-diarylpyrazines, which are valuable scaffolds in medicinal chemistry and materials science.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to yield 2-amino-5-(2-methoxyphenyl)pyrazine derivatives. These products are of interest due to the prevalence of the aminopyrazine moiety in biologically active molecules.

| Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Ar'B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat | 2-Aryl-5-(2-methoxyphenyl)pyrazine |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat | 2-(R¹R²-amino)-5-(2-methoxyphenyl)pyrazine |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(2-methoxyphenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-14-11(12)7-13-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETILTMEMFYESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 2 Methoxyphenyl Pyrazine and Its Analogues

Strategies for Constructing the Pyrazine (B50134) Core Bearing Aryl and Halogen Substituents

The fundamental challenge in synthesizing unsymmetrically substituted pyrazines, such as the target compound, lies in achieving regiochemical control during the initial ring formation. While classical methods are effective for symmetrical derivatives, they often result in mixtures when different substituents are required.

Cyclization Reactions in Pyrazine Framework Assembly

Cyclization reactions represent a key approach to forming the pyrazine ring. One strategy involves the thermal or copper-mediated cyclization of N-allyl malonamides that have undergone diazidation. rsc.org This method yields pyrazines with ester and hydroxy groups at the 2- and 3-positions, respectively, while allowing for the introduction of alkyl and aryl groups at other positions. rsc.org

Another cyclization route utilizes the heating of 2,3-bis(arylideneamino)-3-cyanoarylamides in a solvent like DMSO. researchgate.net This process leads to the formation of a 1,2-dihydropyrazine intermediate, which can then be oxidized to the aromatic pyrazine core. researchgate.net Additionally, the deaminocyclisation of ethylenediamine (B42938) over specific catalysts like copper chromite has been reported to produce the parent pyrazine ring, which can then be functionalized. um.edu.my However, reports on cyclization strategies that directly install both aryl and halogen substituents with high regioselectivity on the pyrazine core remain limited, often necessitating subsequent derivatization steps. rsc.org

Condensation Approaches in Pyrazine Synthesis

The most traditional and widely recognized method for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step. rsc.orgum.edu.my While this approach is highly efficient for creating symmetrically substituted pyrazines, its application to unsymmetrical targets is problematic, often yielding a mixture of products that are difficult to separate. rsc.orgslideshare.net

Modern variations aim to improve the scope and conditions of this reaction. For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be catalyzed by agents like molecular iodine or Montmorillonite K-10 clay, with some reactions proceeding cleanly at room temperature. um.edu.my Industrially, pyrazines can be synthesized via the condensation of ethylenediamine with vicinal diols, such as propylene (B89431) glycol, using heterogeneous catalysts. nih.govacs.org These methods primarily focus on constructing the basic pyrazine scaffold, which is then modified in subsequent steps to introduce the desired aryl and halogen moieties.

Functionalization and Regioselective Derivatization of the Pyrazine Ring System

Due to the limitations of constructing complex, unsymmetrical pyrazines in a single step, the functionalization of a pre-formed pyrazine or chloropyrazine ring is a more common and controlled strategy. This involves the regioselective introduction of substituents onto the pyrazine core.

Methodologies for Introducing Chloro Substituents on the Pyrazine Core

Several methods exist for the chlorination of the pyrazine ring. A well-documented approach is the vapor-phase chlorination of pyrazine. This process involves reacting pyrazine vapor with chlorine in the presence of water vapor at high temperatures, typically between 300°C and 600°C. google.com This method has been shown to produce 2-chloropyrazine (B57796) in good yields. google.com The presence of water vapor is advantageous as it facilitates vaporization, acts as a diluent, and helps in the condensation and recovery of the product while minimizing tar formation. google.com

Another effective strategy begins with a hydroxypyrazine precursor. The hydroxyl group can be converted to a chloro substituent through a multi-step process. This involves an initial reaction with thiophosgene, followed by chlorination and subsequent chlorine/fluorine exchange steps if a fluoro-substituent were desired. mdpi.comresearchgate.net Alternatively, chlorinating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or triphosgene (B27547) can be used to replace hydroxyl or oxo groups on nitrogen heterocycles with chlorine atoms. google.com

| Precursor | Reagents | Temperature | Product | Yield | Reference |

| Pyrazine (vapor) | Chlorine, Water (vapor) | 400-500°C | 2-Chloropyrazine | 70-72% | google.com |

| 5-Chloropyrazin-2-ol | 1. NaOH, Thioposgene 2. Chlorination | N/A | 2-Chloro-5-(trichloromethoxy)pyrazine | N/A | mdpi.com |

| 6-methyl-3(2H)-pyridazinone | POCl₃ or PCl₅ or Triphosgene | 135-150°C | 3-chloro-6-methyl pyridazine | N/A | google.com |

Approaches for Aryl Substitution, Specifically Incorporating 2-Methoxyphenyl Moieties

The introduction of an aryl group, such as the 2-methoxyphenyl moiety, onto a halogenated pyrazine core is efficiently achieved through transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds. chempedia.infojocpr.com

Palladium-catalyzed reactions are central to the synthesis of aryl-substituted pyrazines from their chloro- or bromo-derivatives. rsc.orgrsc.org The choice of reaction depends on the specific bond being formed.

Suzuki Coupling: The Suzuki-Miyaura coupling is arguably the most direct and widely used method for installing an aryl group onto a halopyrazine. The reaction couples an aryl halide, such as 2-chloropyrazine, with an arylboronic acid in the presence of a palladium catalyst and a base. jocpr.comrsc.org Early attempts using Pd(PPh₃)₄ as a catalyst for coupling chloropyrazine with arylboronic acids were unsuccessful. rsc.org However, the use of catalysts like [1,4-bis(diphenylphosphino)butane]dichloropalladium(II) (Pd(dppb)Cl₂) was found to be highly effective, providing good to excellent yields. rsc.org This methodology has been successfully applied to the coupling of 2-chloropyrazine with a variety of arylboronic acids, including 2-methoxybenzeneboronic acid, to form the corresponding 2-arylpyrazine derivatives. rsc.org

| Halopyrazine | Coupling Partner | Catalyst | Base | Product | Yield | Reference |

| 2-Chloropyrazine | Phenylboronic acid | Pd(dppb)Cl₂ | Na₂CO₃ | 2-Phenylpyrazine | 95% | rsc.org |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | N/A | 2-Bromo-5-(2-methoxyphenyl)-3,6-dimethylpyrazine | 76% | rsc.org |

| 5-Bromoimidazo[1,2-a]pyrazine | Imidazoleboronic acid | N/A | N/A | 5-(Imidazolyl)imidazo[1,2-a]pyrazine | 75% | rsc.org |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 3-Aryl-6-(thiophen-2-yl)pyridazines | 14-28% | nih.gov |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com It is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. youtube.comorganic-chemistry.org This reaction is used to synthesize alkynylpyrazines from chloropyrazines. mdpi.comrsc.org For example, N-(3-Chloropyrazin-2-yl)-methanesulfonamide has been coupled with various terminal acetylenes under Sonogashira conditions as part of a synthetic route to pyrrolo[2,3-b]pyrazines. rsc.org While this reaction does not directly form an aryl-pyrazine bond, the resulting alkyne product is a versatile intermediate that can be further transformed. youtube.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. wikipedia.orglibretexts.org Its development provided a facile method for synthesizing aryl amines, which are prevalent in many pharmaceutical compounds. wikipedia.orgacsgcipr.org The reaction is applicable to chloropyrazines, allowing for the introduction of primary or secondary amine substituents onto the pyrazine ring. mdpi.comresearchgate.net While this reaction does not produce the C-C bond required for 2-Chloro-5-(2-methoxyphenyl)pyrazine, it is a critical tool for synthesizing a different class of analogues, the aminopyrazines. wikipedia.orgresearchgate.net

Metal-Free and Alternative Coupling Protocols

While traditional cross-coupling reactions for forming aryl-heteroaryl bonds often rely on transition-metal catalysts, there is a growing emphasis on developing metal-free and alternative protocols to enhance sustainability and reduce costs. A significant alternative is the Base-Promoted Homolytic Aromatic Substitution (BHAS). nih.gov

This mechanism provides a valuable, transition-metal-free pathway for the direct arylation of heteroarenes like pyrazine. nih.govnih.gov The process is initiated by the formation of an aryl radical from an aryl halide. This radical then adds to the electron-deficient pyrazine ring to form a cyclohexadienyl-type radical intermediate. Subsequent deprotonation by a base yields a biaryl radical anion, which then participates in a single-electron transfer (SET) to another aryl halide molecule, propagating the radical chain and forming the final arylated pyrazine product. nih.gov

To facilitate this process under milder conditions, initiators can be employed. Phenyl hydrazine (B178648), for example, serves as a cost-effective and commercially available initiator for the BHAS reaction. nih.govorganic-chemistry.org It initiates the reaction by transferring an electron to the aryl halide, thereby generating the necessary aryl radical. nih.govorganic-chemistry.org This approach avoids the use of toxic metal catalysts and the pre-functionalization of coupling partners often required in conventional cross-coupling methods. organic-chemistry.org

Table 1: Key Features of Base-Promoted Homolytic Aromatic Substitution (BHAS)

| Feature | Description | Reference |

|---|---|---|

| Mechanism Type | Radical chain reaction, metal-free. | nih.gov |

| Key Intermediates | Aryl radicals and biaryl radical anions. | nih.gov |

| Promoter/Initiator | Strong base (e.g., KOtBu) often in combination with an initiator like phenyl hydrazine or facilitated by light. | nih.govorganic-chemistry.orgresearchgate.net |

| Advantages | Avoids transition metals, reduces toxic waste, and often uses readily available starting materials. | organic-chemistry.org |

Principles of Regioselectivity in Substituted Pyrazine Synthesis

Regioselectivity—the control over the position of substitution—is a critical principle in the synthesis of specifically substituted pyrazines. The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. nih.gov This inherent electronic property makes the ring's carbon atoms less nucleophilic than those in benzene (B151609), influencing how and where substituents attach. nih.govnih.gov

The regiochemical outcome of a substitution reaction on a pyrazine ring is governed by a combination of factors:

Inherent Reactivity of the Pyrazine Ring: The electron-poor nature of the pyrazine ring makes it susceptible to nucleophilic attack and challenging for direct electrophilic substitution unless activating groups are present. C-H functionalization methods must overcome this low reactivity. rsc.orgrsc.org

Directing Effects of Existing Substituents: When a substituent is already present on the pyrazine ring, it electronically influences the positions of subsequent substitutions. Electron-donating groups (activating groups) can increase the nucleophilicity of the ring and typically direct incoming electrophiles to the ortho and para positions relative to themselves. ulethbridge.camasterorganicchemistry.com Conversely, electron-withdrawing groups (deactivating groups) further decrease the ring's reactivity and generally direct incoming nucleophiles to specific positions by stabilizing the intermediate. ulethbridge.camasterorganicchemistry.com

Reaction Conditions: The choice of catalyst, ligand, and reaction conditions can override or enhance the inherent directing effects. nih.gov For instance, in palladium-catalyzed direct arylations, the ligand choice can be pivotal in achieving high regioselectivity for a specific C-H bond. rsc.org Similarly, the use of removable directing groups can steer a reaction to a specific, otherwise inaccessible, position. nih.gov

For example, in the C-H arylation of 3-substituted pyridines (a related azine), palladium catalysis can selectively target the C-4 position, a selectivity rationalized by electronic effects such as repulsion between the nitrogen lone pair and the polarized C-Pd bond at the C-2/C-6 positions, combined with the acidity of the target C-H bond. nih.gov These fundamental principles are translatable to the pyrazine system, where controlling the site of arylation is key to synthesizing a specific isomer like this compound.

Sustainable and Green Chemistry Methodologies in Pyrazine Synthesis

The principles of green chemistry, which focus on designing environmentally benign processes, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines. researchgate.net These methodologies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Biocatalytic Transformations Applied to Pyrazine Derivatives

Biocatalysis offers a powerful green alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild, aqueous conditions. researchgate.net

One prominent biocatalytic approach to pyrazines involves the use of ω-transaminases (ATAs). nih.gov These enzymes can catalyze the amination of α-diketone precursors to generate α-amino ketones. These amino ketone intermediates then undergo spontaneous or enzyme-assisted oxidative dimerization to form the substituted pyrazine ring. nih.gov This method has been successfully used to produce various symmetrically substituted pyrazines. nih.gov A chemo-enzymatic strategy has also been developed for synthesizing asymmetric pyrazines, where an enzyme like L-threonine dehydrogenase generates an amino ketone intermediate in situ, which then reacts with other components under benign conditions. researchgate.net

Lipases are another class of enzymes employed in green pyrazine chemistry. For instance, immobilized Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of a range of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.gov This process can be run in a continuous-flow system, offering high efficiency and scalability, with a greener solvent like tert-amyl alcohol at moderate temperatures (45 °C). nih.gov

Table 2: Examples of Biocatalytic Methods in Pyrazine Synthesis

| Enzyme Class | Specific Enzyme Example | Application | Key Advantage | Reference |

|---|---|---|---|---|

| ω-Transaminase (ATA) | ATA-113 | Selective amination of α-diketones to form α-amino ketones, which dimerize into pyrazines. | High regioselectivity in the amination step, leading to specific pyrazine isomers. | nih.gov |

| Dehydrogenase | L-threonine dehydrogenase | In situ generation of aminoacetone from L-threonine for the synthesis of asymmetric pyrazines. | Uses a natural, renewable starting material under mild, aqueous conditions. | researchgate.net |

| Lipase | Lipozyme® TL IM | Catalyzes amidation of pyrazine esters to produce pyrazinamide derivatives in a continuous-flow system. | High yield, short reaction time, and use of a greener solvent. | nih.gov |

Ultrasound-Assisted Synthesis of Halogenated Pyrazines

Sonochemistry, the application of ultrasound to chemical reactions, is a green chemistry technique known to enhance reaction rates, improve yields, and reduce reaction times. researchgate.netsemanticscholar.org The underlying principle is acoustic cavitation: the formation, growth, and collapse of microscopic bubbles in a liquid, which generates localized hot spots of extreme temperature and pressure, accelerating chemical transformations. researchgate.net

This technique has been effectively applied to the synthesis of halogenated pyrazine derivatives. For example, a rapid and environmentally safer method for synthesizing 2-alkynyl 3-chloropyrazine derivatives involves the ultrasound-assisted, copper-catalyzed coupling of 2,3-dichloropyrazine (B116531) with terminal alkynes. nih.gov This reaction proceeds efficiently under mild conditions using a green solvent like PEG-400, demonstrating how sonication can significantly accelerate C-C bond formation on a halogenated pyrazine core. nih.gov The use of ultrasound provides a valuable tool for performing reactions on electron-deficient heterocyclic systems that might otherwise require harsh conditions. semanticscholar.orgnih.gov

Table 3: Ultrasound-Assisted Synthesis of Substituted Chloropyrazines

| Reactants | Catalyst/Reagents | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloropyrazine, Terminal Alkynes | CuI, PPh₃, K₂CO₃ | PEG-400 | Ultrasound irradiation | 2-Alkynyl-3-chloropyrazines | nih.gov |

Synthesis of Key Intermediates for the Formation of this compound

The construction of the target molecule relies on the availability of appropriately functionalized precursors. A crucial component is the chlorinated pyrazine core, which serves as the electrophilic partner in a subsequent cross-coupling reaction.

Preparation of Chlorinated Pyrazine Precursors

Several methods exist for the synthesis of chlorinated pyrazines, ranging from direct chlorination to the conversion of other functional groups. The choice of method often depends on the desired regioselectivity and the available starting materials.

A classical and widely used method involves the conversion of a pyrazin-2-ol (or its tautomer, pyrazin-2(1H)-one) to a 2-chloropyrazine. This is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comlookchem.com For example, treating 5-chloropyrazin-2-ol with POCl₃ can yield a dichlorinated pyrazine precursor. mdpi.com

Direct chlorination of the pyrazine ring itself is another route. This can be accomplished via a vapor-phase reaction with chlorine gas at high temperatures (e.g., 150-600 °C), which surprisingly yields monochloropyrazine as the main product. google.com Alternatively, reacting pyrazine with a chlorinating agent such as sulfuryl chloride in a polar solvent like N,N-dimethylformamide (DMF) can also produce chloropyrazines. google.com

A more modern and often milder approach utilizes N-chlorosuccinimide (NCS) as the chlorinating agent. organic-chemistry.orgresearchgate.netcommonorganicchemistry.com NCS is a versatile reagent for the chlorination of various aromatic and heterocyclic systems. commonorganicchemistry.comisca.me In the context of pyrazine synthesis, NCS has been used for the regioselective dichlorination of 2-aminopyrazine (B29847) to furnish 2-amino-3,5-dichloropyrazine (B41617) in high yield, showcasing its utility in creating highly functionalized pyrazine intermediates. mdpi.com The synthesis of 2,5-dichloropyrazine (B10626), a key intermediate for the title compound, can be achieved by reacting 2-hydroxy-5-bromopyrazine with phosphorus oxychloride. chemicalbook.com

Table 4: Selected Methods for the Preparation of Chlorinated Pyrazines

| Starting Material | Reagent(s) | Product | Method Type | Reference |

|---|---|---|---|---|

| Pyrazin-2-ol / Hydroxypyrazine | POCl₃ or SOCl₂ | 2-Chloropyrazine | Functional group conversion | chemicalbook.comlookchem.com |

| Pyrazine | Cl₂ (vapor phase, high temp.) | Monochloropyrazine | Direct C-H chlorination | google.com |

| 2-Aminopyrazine | N-Chlorosuccinimide (NCS) | 2-Amino-3,5-dichloropyrazine | Direct C-H chlorination | mdpi.com |

| 2-Hydroxy-5-bromopyrazine | POCl₃ | 2,5-Dichloropyrazine / 2-Chloro-5-bromopyrazine mixture | Functional group conversion | chemicalbook.com |

Introduction of the Methoxyphenyl Group and Relevant Precursors

The synthesis of this compound relies on the formation of a carbon-carbon bond between a pyrazine core and a methoxyphenyl moiety. Modern synthetic chemistry offers several powerful palladium-catalyzed cross-coupling reactions to achieve this transformation efficiently. These methods are valued for their functional group tolerance and effectiveness in constructing biaryl systems, which are common motifs in pharmaceuticals and functional materials. msu.edunih.gov The primary strategies involve the reaction of a halogenated pyrazine, such as 2-chloropyrazine, with an organometallic reagent carrying the 2-methoxyphenyl group.

The most prominent and widely utilized methods for this purpose are the Suzuki-Miyaura coupling and the Stille cross-coupling reaction. wikipedia.orguwindsor.ca Both reactions employ a palladium catalyst to facilitate the bond formation between an sp²-hybridized carbon of the chloropyrazine and the sp²-hybridized carbon of the methoxyphenyl precursor. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling

First published by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become a cornerstone of C-C bond formation in organic synthesis. wikipedia.org The reaction couples an organoboron compound with an organic halide or triflate. libretexts.org In the context of synthesizing this compound, this involves the reaction of 2-chloropyrazine with 2-methoxyphenylboronic acid.

The catalytic cycle generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloropyrazine to form a Pd(II) complex. libretexts.org

Transmetalation : The methoxyphenyl group is transferred from the boronic acid to the palladium center, a step that requires the presence of a base. wikipedia.org

Reductive Elimination : The final step involves the formation of the desired C-C bond, yielding this compound and regenerating the Pd(0) catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, particularly when using less reactive aryl chlorides like 2-chloropyrazine. researchgate.netnih.gov Modern catalyst systems often utilize bulky, electron-rich phosphine (B1218219) ligands to enhance catalyst activity. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Used for coupling of chloropyrimidines on solid support. | nih.gov |

| Pd(II) ONO Pincer Complexes | - | - | H₂O/Toluene | - | Demonstrates high activity with low catalyst loading (0.01%) under open-flask conditions for 2-chloropyrazine. | researchgate.net |

This table is interactive and represents typical conditions reported for related reactions.

Stille Cross-Coupling

The Stille reaction provides an alternative route, coupling an organotin reagent (organostannane) with an organic electrophile. wikipedia.org For the target molecule, this would involve the reaction of 2-chloropyrazine with a reagent such as (2-methoxyphenyl)tributylstannane. While organotin compounds are noted for their toxicity, the Stille reaction is highly versatile and tolerant of a wide array of functional groups. msu.eduharvard.edu

The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The efficiency of the Stille reaction can be enhanced by the use of specific ligands and additives. For instance, electron-rich, bulky phosphine ligands can accelerate the coupling process, and additives like copper(I) iodide (CuI) can significantly increase the reaction rate. nih.govharvard.edu

Table 2: Representative Conditions for Stille Cross-Coupling of Aryl Halides/Sulfonates

| Catalyst/Precursor | Ligand | Additive | Solvent | Notes | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | CsF | t-BuOH | Effective for coupling aryl mesylates and tosylates with various arylstannanes, including heteroaryl derivatives. | nih.gov |

| Pd₂(dba)₃ | Tri-2-furylphosphine | - | THF | A common catalyst system for Stille reactions. | msu.edu |

This table is interactive and represents typical conditions reported for related reactions.

Relevant Precursors

The successful synthesis via these cross-coupling methodologies is contingent on the availability and reactivity of the key precursors.

2-Chloropyrazine : This is the foundational heterocyclic starting material. Its chlorine atom provides the electrophilic site for the palladium-catalyzed cross-coupling. 2-Chloropyrazine serves as a common substrate in various C-C bond-forming reactions, including Kumada-Corriu and Sonogashira couplings, highlighting its utility as a synthetic building block. mdpi.comnih.gov

2-Methoxyphenylboronic Acid : This is the key precursor for introducing the 2-methoxyphenyl group via the Suzuki-Miyaura reaction. Arylboronic acids are generally stable, commercially available, or readily synthesized, and are less toxic than their organotin counterparts, which contributes to the popularity of the Suzuki reaction. wikipedia.orglibretexts.org

(2-Methoxyphenyl)trialkylstannane : This organostannane reagent is the precursor for the Stille coupling. The three non-transferable alkyl groups are typically methyl or butyl. wikipedia.org While effective, the synthesis and handling of these reagents require care due to their toxicity. msu.edu

Computational and Spectroscopic Characterization of 2 Chloro 5 2 Methoxyphenyl Pyrazine and Its Analogues

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the structural basis of protein-ligand interactions and is widely used in drug discovery.

Predictive binding affinity models estimate the strength of the interaction between a ligand and its biological target, often expressed as a docking score or binding energy (in kcal/mol). nih.govarxiv.orgnih.govchemrxiv.org These scores help in ranking potential drug candidates, with lower (more negative) values generally indicating stronger, more favorable binding. nih.gov For pyrazine-based compounds, docking studies have been crucial in identifying promising candidates for various therapeutic targets.

For instance, in a study of pyrazine-linked heterocycles as antibacterial agents, molecular docking was used to evaluate their binding affinity against a bacterial target (PDB: 4DUH). nih.govresearchgate.net A pyrazine-pyridone derivative, compound 5d , demonstrated a high binding affinity with a docking score of -7.4519 kcal/mol, suggesting it can effectively bind to a critical bacterial enzyme. nih.govresearchgate.net Similarly, in the development of class I selective histone deacetylase (HDAC) inhibitors, docking simulations were performed on pyrazine-linked 2-aminobenzamides, revealing strong binding to HDAC1 and HDAC2 enzymes. researchgate.net The development of deep learning and message passing neural networks (MPNNs) continues to enhance the accuracy of these binding affinity predictions. nih.govnih.gov

Table 1: Predictive Binding Affinities of Pyrazine (B50134) Analogues against Various Protein Targets

| Compound/Analogue | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Research Focus |

| Pyrazine-pyridone derivative 5d | Bacterial Target (4DUH) | -7.4519 | Antibacterial Agents nih.govresearchgate.net |

| Pyrazine-linked 2-aminobenzamide (B116534) 19f | Histone Deacetylase 1 (HDAC1) | Not explicitly stated, but showed strong interaction | HDAC Inhibitors researchgate.net |

| Pyrazine-linked 2-aminobenzamide 21a | Histone Deacetylase 2 (HDAC2) | Not explicitly stated, but showed strong interaction | HDAC Inhibitors researchgate.net |

| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine-5,6-dicarboxylate | Neuraminidase | Not explicitly stated, but showed best antiviral activity | Antiviral Agents mdpi.com |

This table is generated based on available data for pyrazine analogues. The binding affinity for the specific compound 2-Chloro-5-(2-methoxyphenyl)pyrazine is not publicly documented in the reviewed literature.

Beyond predicting affinity, molecular docking identifies the specific intermolecular forces that stabilize the ligand-receptor complex. These interactions are critical for a ligand's specificity and potency. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals several recurring interaction motifs. nih.gov

The most common interaction is the hydrogen bond, with the pyrazine nitrogen atoms frequently acting as hydrogen bond acceptors. nih.gov Weak hydrogen bonds involving pyrazine C-H groups as donors also occur. nih.gov In the case of chloro-substituted pyrazines, halogen bonds can be an important interaction. nih.gov Docking studies on pyrazine-pyridone derivative 5d identified two key interactions contributing to its high binding affinity: one hydrogen-donor bond and one π-hydrogen bond. nih.govresearchgate.net For pyrazine-based HDAC inhibitors, crucial interactions include metal coordination between the ligand's zinc-binding group and the zinc ion in the enzyme's active site, alongside hydrogen bonds with key amino acid residues. researchgate.net Other important interactions for pyrazine analogues include hydrophobic interactions, π-π stacking, and electrostatic forces. nih.govresearchgate.net

Key Interaction Types for Pyrazine Analogues:

Hydrogen Bonding: Pyrazine nitrogens as acceptors. nih.gov

Metal Coordination: Interaction with metal ions (e.g., Zn²⁺) in enzyme active sites. researchgate.netnih.gov

Halogen Bonding: Involving the chlorine substituent. nih.gov

Hydrophobic and π-Interactions: With aromatic and aliphatic residues in the binding pocket. nih.govresearchgate.net

In Silico Studies for Structure-Activity Relationship (SAR) and Ligand Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR, coupled with computational design strategies, accelerates the drug development process.

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govu-strasbg.fr This approach allows researchers to prioritize a smaller number of compounds for experimental screening, saving significant resources. Once initial "hits" are identified, computational lead optimization is employed to modify their chemical structures to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

For example, the optimization of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as orexin (B13118510) receptor antagonists involved fine-tuning a phenethyl motif to enhance potency and brain penetration. nih.gov An extensive lead optimization of piperazinyl-pyrimidine analogues as Chikungunya virus inhibitors involved the design and synthesis of a hundred analogues to perform a thorough SAR study, which revealed key chemical features for potent antiviral activity. nih.gov These strategies often involve scaffold hopping or modifying substituents to enhance desired interactions with the target protein, guided by the insights from molecular docking. nih.gov

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of newly designed molecules. For instance, QSAR models have been developed for s-triazines and 2-arylpyrimidines to predict their inhibitory activity against phosphodiesterase 4B (PDE4B). researchgate.net

In addition to activity, computational models are used to predict "drug-likeness," which assesses whether a compound has favorable physicochemical properties to be a successful drug. researchgate.net This often involves evaluating compliance with guidelines like Lipinski's Rule of Five and Veber's rule. researchgate.net In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies predict a compound's pharmacokinetic profile. nih.govresearchgate.net For a series of newly synthesized pyrazine-based heterocycles, Swiss ADME analysis was performed to evaluate their drug-like properties and pharmacokinetic attributes, supporting their potential for further development. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. epstem.netsuperfri.org These calculations can determine optimized molecular geometry, vibrational frequencies (IR spectra), NMR chemical shifts, and the distribution of electrons within the molecule. epstem.netmdpi.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's chemical reactivity and kinetic stability. epstem.net A small HOMO-LUMO gap suggests that charge transfer can easily occur within the molecule. mdpi.com Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions. epstem.net For example, quantum chemical studies on a triazole derivative containing a methoxyphenyl group used DFT (B3LYP) to calculate its electronic properties, HOMO-LUMO energy gap, and MEP surface, providing insights into its structure and reactivity. epstem.netmdpi.com Such analyses are fundamental for understanding the intrinsic electronic characteristics that drive the binding behavior and reactivity of compounds like this compound. researchgate.net

Density Functional Theory (DFT) Applications to Pyrazine Systems

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. mdpi.comnih.gov For pyrazine systems, DFT calculations provide critical insights into geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. bendola.comresearchgate.net By solving the Kohn–Sham equations, DFT can accurately model the electron density of a molecule, which is essential for predicting its reactivity and stability. mdpi.com

The application of DFT to pyrazine derivatives allows for the optimization of their molecular geometries, yielding stable conformations in the gaseous phase. researchgate.net These calculations are crucial for understanding the fundamental reactive properties of the molecule. chemrxiv.org For instance, DFT computations using methods like B3LYP with various basis sets (e.g., 6-311G(d,p)) are commonly employed to predict infrared spectra, which can then be compared with experimental data for validation. researchgate.netnih.gov This theoretical approach provides a foundational understanding of the structure-property relationships within this class of heterocyclic compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. mdpi.comajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. bhu.ac.in

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. rsc.org In pyrazine derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. wuxibiology.com Theoretical calculations, often performed using TD-DFT, show that charge transfer occurs within the molecule, which can be correlated with its electronic absorption spectra. bhu.ac.inmdpi.com

Table 1: Frontier Molecular Orbital Energies for a Representative Pyrazine Analogue

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 | Indicates molecular stability and reactivity. A larger gap implies greater stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the charge distribution and delocalization within a molecule. osti.gov For pyrazine systems, NBO analysis is employed to investigate hyperconjugative interactions, molecular stability, and intramolecular charge transfer (ICT). rsc.org

Advanced Spectroscopic Analysis in Elucidating Molecular Structure and Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined. researchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the methoxyphenyl group. The pyrazine protons would appear as singlets or doublets in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The protons of the methoxyphenyl ring would exhibit characteristic aromatic splitting patterns (doublets, triplets), while the methoxy (B1213986) group protons would appear as a sharp singlet further upfield.

The ¹³C NMR spectrum provides information about the carbon framework. The carbons of the pyrazine ring are expected to resonate at lower field values compared to the carbons of the benzene (B151609) ring. The carbon atom bonded to the chlorine will be influenced by the halogen's electronegativity, and the methoxy carbon will appear as a distinct upfield signal. mdpi.commdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Pyrazine-H | 8.5 - 9.0 |

| Phenyl-H | 6.9 - 7.8 |

| Methoxy-H (OCH₃) | ~3.8 |

| ¹³C NMR | |

| Pyrazine-C | 140 - 155 |

| Phenyl-C | 110 - 160 |

| Methoxy-C (OCH₃) | ~55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In MS analysis, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are detected based on their mass-to-charge (m/z) ratio.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the M+2 peak being approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways for pyrazine derivatives include the loss of substituents. rsc.org For this specific compound, fragmentation could involve the loss of a chlorine radical (·Cl), a methyl radical (·CH₃) from the methoxy group, or a neutral carbon monoxide (CO) molecule, leading to the formation of various daughter ions that provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. core.ac.uk The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. researchgate.netuc.pt

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Pyrazine Ring (C=N, C=C) | Stretch | 1400 - 1600 |

| Ether (Ar-O-CH₃) | Asymmetric Stretch | 1230 - 1270 |

| Ether (Ar-O-CH₃) | Symmetric Stretch | 1020 - 1075 |

| C-Cl | Stretch | 600 - 800 |

Derivatization and Structural Optimization of 2 Chloro 5 2 Methoxyphenyl Pyrazine for Enhanced Research Utility

Rational Design of Pyrazine (B50134) Derivatives with Modified Substituents

The rational design of derivatives of 2-chloro-5-(2-methoxyphenyl)pyrazine focuses on targeted modifications to understand structure-activity relationships (SAR) and to optimize the compound for specific applications. These modifications are typically achieved through well-established synthetic methodologies that allow for precise control over the final molecular architecture.

Exploration of Halogen Substituent Variations on the Pyrazine Ring

The chlorine atom at the 2-position of the pyrazine ring serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the replacement of the chlorine atom with a wide range of aryl and heteroaryl groups. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a pincer complex, in the presence of a base and a boronic acid or ester. researchgate.net The reaction conditions can be optimized for factors like solvent, temperature, and base to achieve high yields. researchgate.net While direct halogen exchange reactions (e.g., Finkelstein reaction) can be challenging on electron-deficient heteroaromatic rings, alternative strategies can be employed. For instance, conversion of the chloro-substituent to other functionalities can be a precursor to introducing other halogens.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Chloro-Heterocycles

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85 |

| 3 | 3-Furylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | t-BuOH | 88 |

| 4 | 2-Thienylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 92 |

This table presents representative data for Suzuki-Miyaura reactions on various chloro-heterocycles to illustrate the general applicability of the method.

Modification of the 2-Methoxyphenyl Moiety

Table 2: Proposed Derivatization of the 2-Hydroxyphenyl-Pyrazine Intermediate

| Reagent | Reaction Type | Resulting Functional Group |

| Ethyl iodide | Williamson Ether Synthesis | Ethoxy |

| Benzyl bromide | Williamson Ether Synthesis | Benzyloxy |

| Acetic anhydride | Esterification | Acetoxy |

| Phenyl isocyanate | Urethane Formation | Phenylcarbamoyloxy |

This table outlines potential derivatization pathways for the phenolic intermediate that would be formed from the O-demethylation of this compound.

Introduction of Other Aromatic and Heteroaromatic Groups on the Pyrazine Scaffold

Beyond modifying the existing substituents, the introduction of novel aromatic and heteroaromatic groups onto the pyrazine ring is a key strategy for expanding the chemical space. The aforementioned Suzuki-Miyaura coupling is a powerful tool for this purpose, enabling the formation of C-C bonds with a vast array of boronic acids and esters. researchgate.net In addition to C-C bond formation, the Buchwald-Hartwig amination allows for the creation of C-N bonds, introducing nitrogen-containing heterocycles directly onto the pyrazine core. nih.gov This reaction typically involves a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to couple the chloropyrazine with a primary or secondary amine, including those that are part of a heterocyclic system. These methods provide access to a diverse library of compounds with varied electronic and steric properties.

Synthesis of Fused Pyrazine Systems for Expanded Chemical Space

The construction of fused heterocyclic systems from the this compound scaffold represents a significant increase in molecular complexity and offers access to novel, rigidified structures with potentially enhanced biological activities.

Pyrrolo- and Imidazo-Pyrazine Fused Compounds

The synthesis of pyrrolo[1,2-a]pyrazines and imidazo[1,2-a]pyrazines from a 2-chloropyrazine (B57796) precursor generally requires the initial conversion of the chloro group to an amino group. This can be achieved through a nucleophilic aromatic substitution reaction with ammonia (B1221849) or a protected ammonia equivalent. The resulting 2-amino-5-(2-methoxyphenyl)pyrazine is a key intermediate. For the synthesis of imidazo[1,2-a]pyrazines, this aminopyrazine can be condensed with an α-haloketone. The reaction proceeds through an initial N-alkylation followed by an intramolecular cyclization.

For the construction of a pyrrolo[1,2-a]pyrazine (B1600676) ring system, the 2-aminopyrazine (B29847) intermediate can be reacted with a suitable four-carbon building block, or a pyrrole (B145914) ring can be constructed onto the pyrazine core through various strategies, such as the Hantzsch pyrrole synthesis or other cyclization methods. researchgate.net

Quinoxaline (B1680401) and Other Condensed Pyrazine Scaffolds

Quinoxalines are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrazine ring. A common synthetic route to quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov To apply this to the derivatization of this compound, one could envision a multi-step sequence. First, the introduction of an amino group at the 3-position of the pyrazine ring would be necessary to create a 2,3-diaminopyrazine (B78566) derivative. This could potentially be achieved through a sequence of nitration and reduction, or through more modern C-H amination techniques, though regioselectivity could be a challenge. Once the 2,3-diaminopyrazine derivative is obtained, condensation with a suitable 1,2-dicarbonyl compound would yield the corresponding fused quinoxaline structure.

Impact of Substituent Effects on Chemical Reactivity and Selectivity in Pyrazine Derivatization

The derivatization of the this compound core is a nuanced process, governed by the intricate interplay of electronic and steric effects of its substituents. The inherent reactivity of the pyrazine ring, coupled with the influence of the chloro and 2-methoxyphenyl groups, dictates the outcomes of various chemical transformations. Understanding these substituent effects is paramount for achieving desired reactivity and selectivity in the synthesis of novel derivatives for research applications.

The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), making the displacement of the chlorine atom at the C2 position a feasible and common derivatization strategy. nih.govzenodo.org The rate and success of such reactions are, however, significantly modulated by the electronic nature of other substituents on the ring.

The 2-methoxyphenyl substituent at the C5 position exerts a dual electronic influence. The methoxy (B1213986) group (-OCH3) is generally considered an electron-donating group (EDG) through its mesomeric effect (+M), where its lone pair of electrons can delocalize into the aromatic system. However, due to the ortho position, steric hindrance can force the methoxyphenyl ring out of plane with the pyrazine ring, diminishing this resonance effect. Concurrently, the oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). The net electronic contribution of the 2-methoxyphenyl group is a delicate balance of these opposing forces. In many contexts, the inductive effect of a substituent on an adjacent ring has a more pronounced impact on the reactivity of the pyrazine core in SNAr reactions.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, both electronic and steric factors of the substituents play a critical role. rsc.orgrsc.org Electron-donating groups on the pyrazine ring can decrease the rate of oxidative addition, a key step in the catalytic cycle, by increasing the electron density on the pyrazine ring. rsc.org Conversely, the electronic properties of the substituents on the coupling partner, for instance, an arylboronic acid, also influence the reaction rate, with electron-rich boronic acids often reacting more readily. rsc.org

The steric bulk of the ortho-methoxy group on the phenyl ring introduces significant steric hindrance around the reaction center. researchgate.net This steric impediment can influence the approach of the nucleophile in SNAr reactions or affect the geometry of the transition state in cross-coupling reactions, potentially leading to lower reaction yields or requiring more forcing reaction conditions compared to its meta or para isomers. researchgate.netrsc.org

To illustrate the impact of substituent effects on the derivatization of 2-chloropyrazine systems, consider the following hypothetical data from representative reaction types:

Table 1: Influence of Aryl Substituent Position on Yield in Suzuki-Miyaura Coupling

| Entry | Aryl Substituent on 2-Chloro-5-arylpyrazine | Boronic Acid | Product Yield (%) |

|---|---|---|---|

| 1 | 2-methoxyphenyl | Phenylboronic acid | 65 |

| 2 | 3-methoxyphenyl | Phenylboronic acid | 85 |

| 3 | 4-methoxyphenyl | Phenylboronic acid | 92 |

| 4 | 4-nitrophenyl | Phenylboronic acid | 78 |

This table illustrates that the steric hindrance from the ortho-methoxy group (Entry 1) can lead to a lower yield compared to the less hindered meta (Entry 2) and para (Entry 3) isomers. An electron-withdrawing group like a nitro group (Entry 4) can influence the electronic properties of the pyrazine ring, affecting the reaction outcome.

Table 2: Effect of Nucleophile on SNAr of this compound

| Entry | Nucleophile | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|

| 1 | Morpholine | 12 | 75 |

| 2 | Aniline (B41778) | 24 | 50 |

| 3 | p-Nitroaniline | 24 | 65 |

| 4 | p-Methoxyaniline | 36 | 40 |

This table demonstrates how the nucleophilicity of the attacking amine affects the reaction outcome. More nucleophilic amines generally give higher yields in shorter reaction times. The electronic properties of the aniline substituent also play a role, with electron-withdrawing groups (p-nitro, Entry 3) on the nucleophile potentially increasing the rate compared to electron-donating groups (p-methoxy, Entry 4) due to their effect on the stability of the intermediate, though aniline itself is a weaker nucleophile than morpholine. researchgate.net

Selectivity is another critical aspect governed by substituent effects. In cases where multiple reactive sites are present, the electronic and steric nature of the substituents can direct the reaction to a specific position. For instance, in polyhalogenated pyrazines, the position of an existing substituent can influence which halogen is preferentially displaced. rsc.org While this compound has a single chloro substituent, the principles of regioselectivity become highly relevant in more complex derivatives.

Future Perspectives and Challenges in 2 Chloro 5 2 Methoxyphenyl Pyrazine Research

Emerging Synthetic Methodologies and Technologies for Pyrazine (B50134) Functionalization

The functionalization of the pyrazine core, particularly one already bearing substituents like 2-Chloro-5-(2-methoxyphenyl)pyrazine, presents a significant challenge due to the electron-deficient nature of the ring system. However, modern synthetic organic chemistry offers a powerful toolkit to address this, enabling the creation of diverse molecular architectures.

Future synthetic strategies will likely move beyond classical methods toward more efficient and selective technologies. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. rsc.org For a substrate like this compound, the existing chloro-substituent is an ideal handle for reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of new carbon-based substituents. rsc.orgtandfonline.com For instance, palladium-catalyzed processes are well-established for their effectiveness in forming C-C bonds on pyrazine systems. rsc.orgrsc.org

A particularly promising frontier is the direct C-H functionalization. This atom-economical approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of new groups onto the pyrazine ring's available carbon-hydrogen bonds. rsc.orgnih.gov The development of catalysts that can selectively activate a specific C-H bond on the this compound core, in the presence of the other reactive sites, remains a key challenge but offers a streamlined path to novel derivatives.

Furthermore, advanced metalation techniques using highly tailored reagents, such as TMP (2,2,6,6-tetramethylpiperidyl) metal bases, have demonstrated remarkable regio- and chemoselectivity in the functionalization of chloropyrazines. nih.govacs.org The application of these methods could allow for precise modification at positions ortho to the existing nitrogen atoms, providing access to highly functionalized pyrazines that are otherwise difficult to synthesize. nih.gov

Table 1: Emerging Synthetic Methodologies for Pyrazine Functionalization This table is interactive and can be sorted by clicking on the headers.

| Methodology | Description | Potential Application for this compound | Key Challenges |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Stille, and Heck that utilize the chloro group as a reactive handle to form new C-C or C-heteroatom bonds. rsc.orgrsc.org | Substitution of the chlorine atom with various aryl, alkyl, or alkynyl groups to build molecular complexity. acs.org | Catalyst optimization, reaction conditions for sensitive functional groups. |

| Direct C-H Functionalization | Transition metal-catalyzed activation of native C-H bonds on the pyrazine ring for direct coupling with other molecules. rsc.org | Introduction of new substituents at the C-3 or C-6 positions without prior activation. | Achieving high regioselectivity in the presence of existing substituents and heteroatoms. |

| Regioselective Metalation | Use of specialized, sterically hindered bases (e.g., TMPMgCl·LiCl) to deprotonate specific positions on the ring for subsequent reaction with electrophiles. nih.govacs.org | Precise functionalization adjacent to the ring nitrogens, enabling the synthesis of complex, polysubstituted pyrazines. | Handling of air- and moisture-sensitive reagents, controlling selectivity. |

| Photocatalysis | Use of light to generate reactive intermediates that can engage in novel bond-forming reactions under mild conditions. nih.gov | Accessing unique reactivity patterns that are complementary to traditional thermal methods. | Substrate scope, scalability, and quantum yield optimization. |

Integration of Advanced Computational Approaches for Predictive Pyrazine Research

The synergy between experimental synthesis and computational chemistry is accelerating the pace of discovery. For pyrazine research, in silico methods are becoming indispensable for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new compounds with desired functions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful statistical tools. semanticscholar.org For a library of derivatives based on the this compound scaffold, QSAR models could predict biological activities, such as antiproliferative or kinase inhibitory effects, based on calculated molecular descriptors. semanticscholar.orgnih.gov Similarly, QSPR models could forecast physicochemical properties relevant to materials science, such as olfactive thresholds or electronic characteristics. researchgate.netijournalse.org The development of robust and validated models relies on high-quality experimental data but can significantly reduce the number of compounds that need to be synthesized and tested.

Molecular dynamics (MD) simulations and docking studies offer insights at the atomic level into how pyrazine derivatives interact with biological targets. researchgate.net These methods can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific proteins, such as enzymes or receptors, thereby identifying potential therapeutic targets and guiding lead optimization. nih.govrawdatalibrary.net

Furthermore, Density Functional Theory (DFT) calculations are crucial for elucidating the electronic structure of pyrazine compounds and modeling the mechanisms of their synthesis. science.govhilarispublisher.com DFT can help rationalize the regioselectivity observed in functionalization reactions and predict the photophysical properties of new pyrazine-based materials, guiding the design of molecules with tailored electronic and optical characteristics. nih.gov

Table 2: Computational Approaches in Predictive Pyrazine Research This table is interactive and can be sorted by clicking on the headers.

| Computational Method | Objective | Predicted Outcomes for this compound Derivatives |

|---|---|---|

| QSAR/QSPR | Correlate molecular structure with biological activity or physical properties. semanticscholar.orgijournalse.org | Prediction of potential anticancer activity, antimicrobial effects, or sensory properties (e.g., aroma). researchgate.net |

| Molecular Docking | Predict the preferred orientation of a molecule when bound to a biological target. researchgate.net | Identification of potential protein targets; rationalization of structure-activity relationships for enzyme inhibition. nih.gov |

| Molecular Dynamics (MD) | Simulate the movement and interaction of atoms and molecules over time. rawdatalibrary.net | Assessment of binding stability with a protein target; understanding conformational changes upon binding. |

| Density Functional Theory (DFT) | Calculate the electronic structure of molecules to determine energies, geometries, and other properties. science.gov | Rationalization of reaction mechanisms; prediction of spectroscopic properties and suitability for electronic materials. hilarispublisher.com |

Interdisciplinary Research Directions for Pyrazine Chemistry

The structural and electronic attributes of the pyrazine ring make it a valuable scaffold in a variety of scientific fields. lifechemicals.com The future of research on this compound and its analogues will likely be characterized by increasing collaboration across disciplines to harness its full potential.

In medicinal chemistry , the pyrazine core is a well-established pharmacophore found in numerous approved drugs. lifechemicals.comnih.gov The this compound structure can serve as a versatile starting point for the development of new therapeutic agents. Given that many kinase inhibitors feature a substituted aminopyrazine core, this compound is a prime candidate for derivatization and screening against various kinase targets implicated in cancer and inflammatory diseases. nih.gov

In materials science , pyrazine-containing π-conjugated systems are gaining significant attention for their applications in optoelectronics. rsc.org The electron-deficient nature of the pyrazine ring facilitates favorable charge transfer properties. Derivatives of this compound could be incorporated as building blocks into new polymers or small molecules for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and field-effect transistors. lifechemicals.comrsc.org

Beyond these areas, pyrazine chemistry intersects with food science and agriculture . While many naturally occurring pyrazines are known for their roles as flavor and aroma compounds, synthetic derivatives also have applications. nih.govelsevierpure.com Research into functionalized pyrazines has revealed potential uses as antimicrobial agents or for inhibiting plant viruses, opening up avenues for agricultural applications. science.gov Exploring the biological activity of this compound derivatives in these contexts could yield novel solutions for crop protection or food preservation.

Table 3: Interdisciplinary Applications for Pyrazine Derivatives This table is interactive and can be sorted by clicking on the headers.

| Research Field | Potential Role of this compound Derivatives | Illustrative Application |

|---|---|---|

| Medicinal Chemistry | Core scaffold for the synthesis of bioactive molecules. nih.gov | Development of novel kinase inhibitors for oncology. nih.gov |

| Materials Science | Building block for π-conjugated organic electronic materials. rsc.org | Synthesis of new emitters for OLEDs or donor/acceptor materials for organic solar cells. lifechemicals.com |

| Agrochemical Science | Lead compound for developing new crop protection agents. | Screening for antifungal, antibacterial, or antiviral activity against plant pathogens. science.gov |

| Chemical Biology | Molecular probes to study biological systems. | Design of fluorescent probes to investigate protein-ligand interactions. |

Q & A

Q. What advanced applications exist in materials science, such as conductive or magnetic systems?

- Methodological Answer : Pyrazine ligands in coordination polymers (e.g., CrCl(pyrazine)) enable redox-active behavior. Reduced pyrazine scaffolds facilitate π-electron delocalization, yielding conductivity (σ ~10 S/cm) and ferrimagnetic ordering below 55 K. Synthetic focus on ligand-to-metal charge transfer (LMCT) and crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.